

The Discovery and Development of LY3200882: A Technical Guide

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Compound of Interest

Compound Name: LY3200882

Cat. No.: B608740

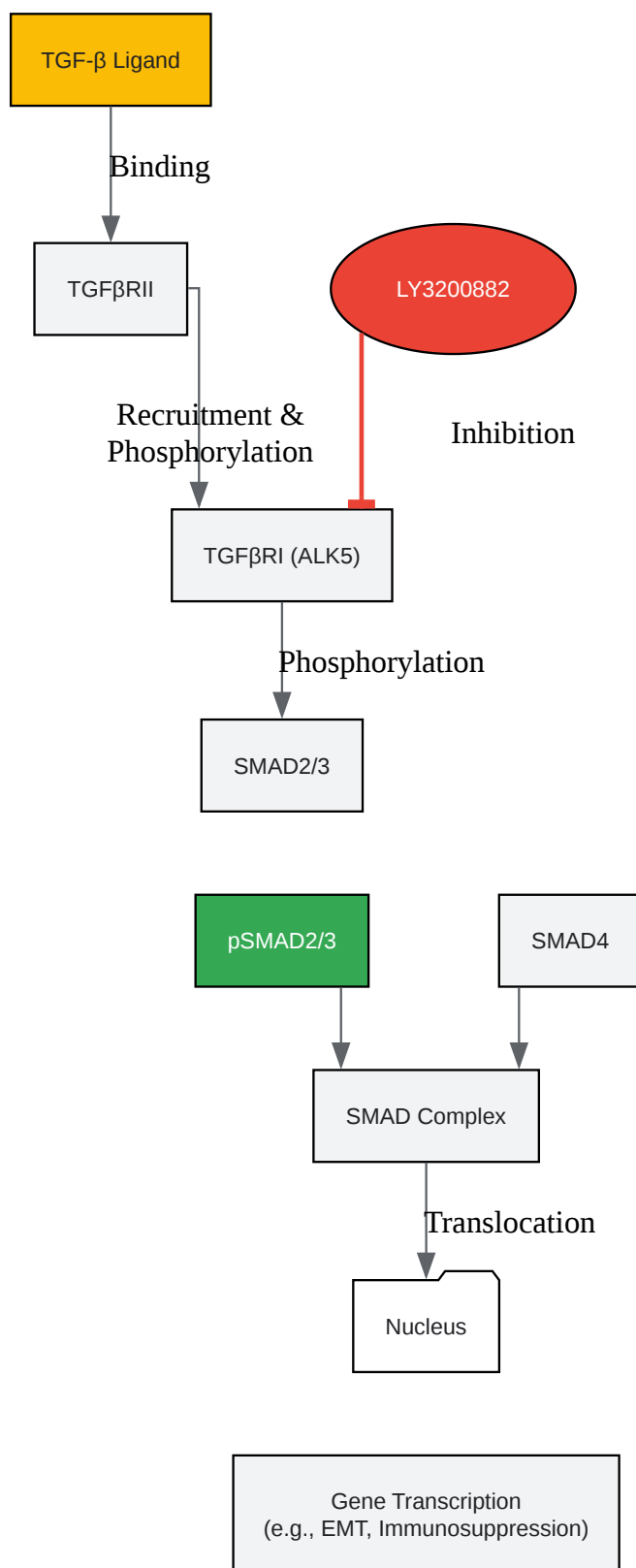
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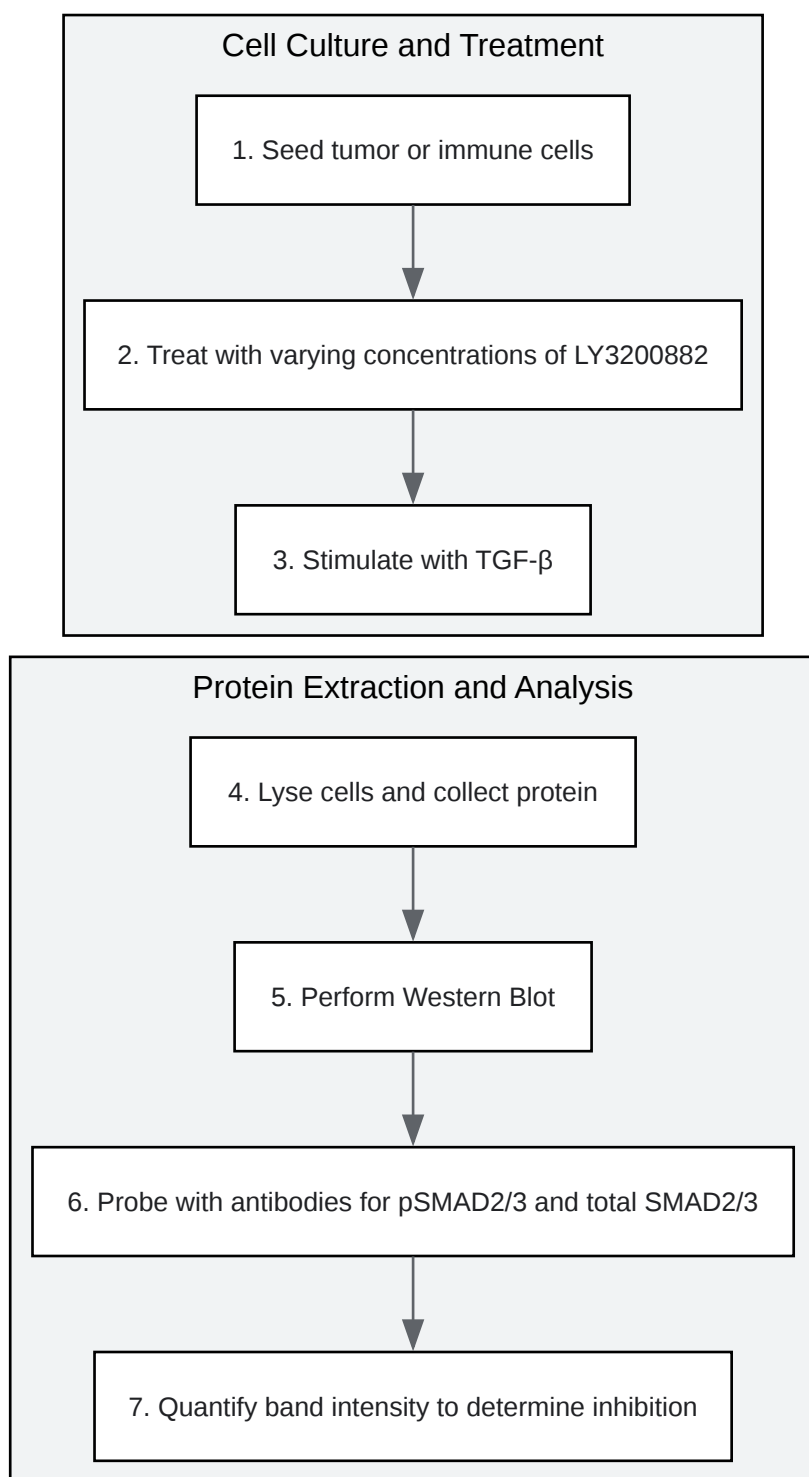
Introduction

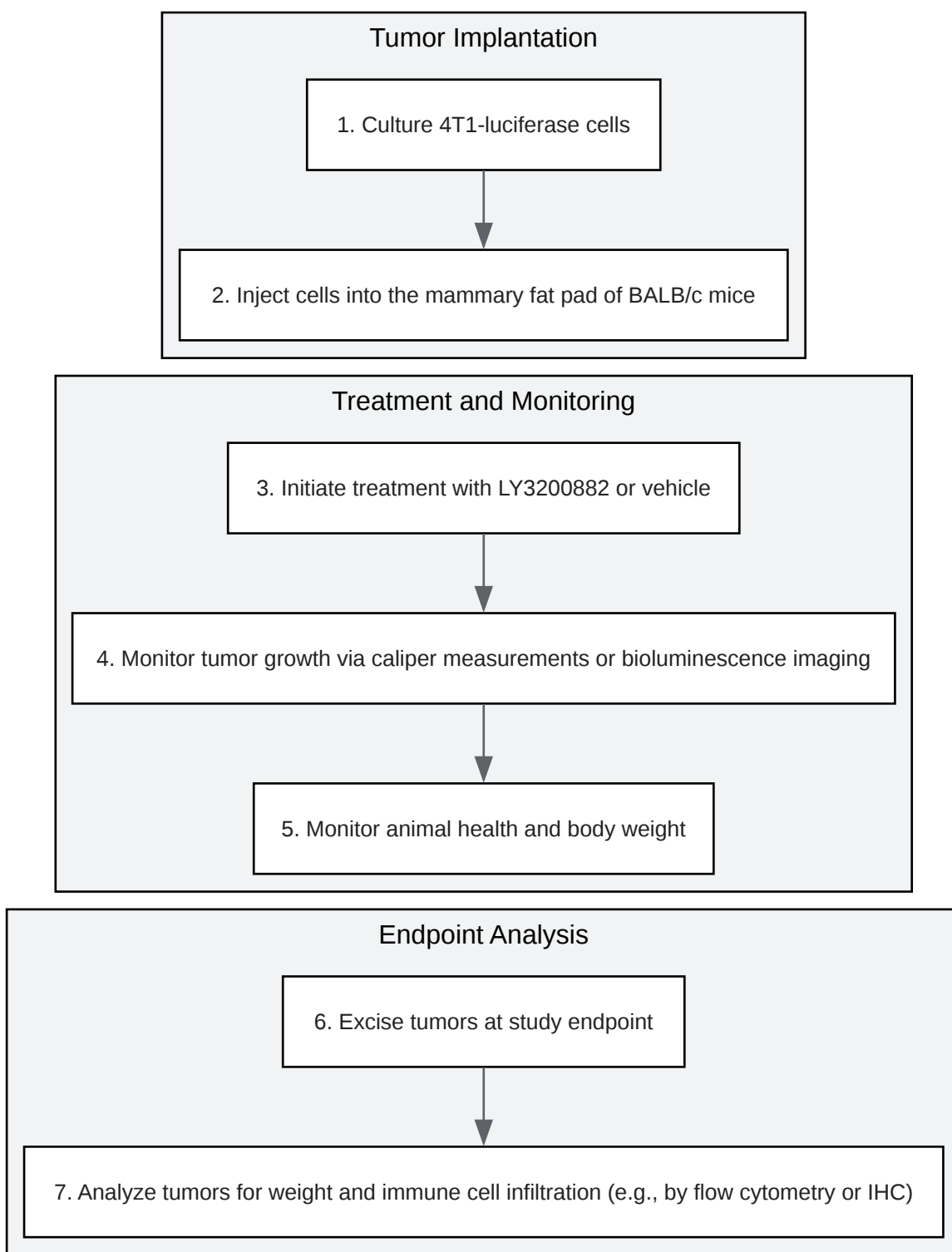
LY3200882 is a next-generation, orally bioavailable, small molecule inhibitor of the transforming growth factor-beta (TGF- β) receptor type 1 (TGF β R1), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF- β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] In the context of cancer, TGF- β signaling exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immune evasion in advanced disease.[1] Elevated TGF- β levels are often associated with poor prognosis in various cancers.[3] **LY3200882** was developed by Eli Lilly and Company as a more potent and selective successor to the first-generation TGF β R1 inhibitor, galunisertib (LY2157299).[1][3] Preclinical studies demonstrated its superiority over galunisertib in terms of pharmacokinetics, pharmacodynamics, and toxicology.[1][3] This technical guide provides a comprehensive overview of the discovery and development of **LY3200882**, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Mechanism of Action

LY3200882 is an ATP-competitive inhibitor of the serine/threonine kinase domain of TGF β R1.[1][3] By binding to the ATP-binding site of the receptor, it prevents the phosphorylation and activation of downstream signaling molecules, primarily the SMAD proteins (SMAD2 and SMAD3).[4][5] This blockade of the canonical TGF- β signaling pathway inhibits the various pro-tumorigenic activities mediated by this pathway.[4][5]







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